molecular formula C18H19NO4 B13575397 1,3-Dioxoisoindolin-2-YL spiro[3.5]nonane-7-carboxylate

1,3-Dioxoisoindolin-2-YL spiro[3.5]nonane-7-carboxylate

Cat. No.: B13575397
M. Wt: 313.3 g/mol
InChI Key: SDGLAQASVNQPGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl spiro[3.5]nonane-7-carboxylate is a complex organic compound featuring a spiro structure. This compound is characterized by the presence of a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl spiro[3.5]nonane-7-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of phthalic anhydride with appropriate amines to form the isoindoline structure, followed by further functionalization to introduce the spiro moiety . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl spiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:

Properties

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) spiro[3.5]nonane-7-carboxylate

InChI

InChI=1S/C18H19NO4/c20-15-13-4-1-2-5-14(13)16(21)19(15)23-17(22)12-6-10-18(11-7-12)8-3-9-18/h1-2,4-5,12H,3,6-11H2

InChI Key

SDGLAQASVNQPGB-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCC(CC2)C(=O)ON3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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